1-Bromo-2-nitrobenze-d4
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Overview
Description
1-Bromo-2-nitrobenze-d4 is a deuterated form of 1-bromo-2-nitrobenzene, a chemical compound with the molecular formula C6D4BrNO2. This compound is widely used in organic synthesis as a building block for various organic molecules . It is a pale yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents such as ethanol, acetone, and ether.
Preparation Methods
1-Bromo-2-nitrobenze-d4 can be synthesized through various synthetic routes. One common method involves the bromination of nitrobenzene followed by deuteration. The reaction conditions typically include the use of bromine and a deuterating agent under controlled temperature and pressure . Industrial production methods may involve large-scale bromination and deuteration processes, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-2-nitrobenze-d4 undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
The major products formed from these reactions include substituted nitrobenzenes, aminobenzenes, and other derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
1-Bromo-2-nitrobenze-d4 has a wide range of scientific research applications:
Mechanistic Studies: The reactivity and electrochemical properties of its derivatives have been extensively studied to understand electron transfer processes.
Material Science: It has been implicated in the improvement of electron transfer processes in polymer solar cells, enhancing device performance.
Pharmaceutical Chemistry: The compound is used in the synthesis of various pharmaceuticals due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 1-Bromo-2-nitrobenze-d4 involves its interaction with molecular targets and pathways. The compound’s action can be influenced by environmental factors such as temperature and solvent. It is recommended to store the compound at -20°C to maintain its stability. The solubility of the compound in various organic solvents can affect its bioavailability and efficacy.
Comparison with Similar Compounds
1-Bromo-2-nitrobenze-d4 can be compared with other similar compounds such as:
1-Bromo-2-nitrobenzene: The non-deuterated form of the compound, which has similar chemical properties but different isotopic composition.
1-Bromo-4-nitrobenzene: A positional isomer with the nitro group at the para position instead of the ortho position.
4-Bromo-2-nitrotoluene: A derivative with a methyl group in addition to the bromine and nitro groups.
The uniqueness of this compound lies in its deuterated form, which makes it useful in studies involving isotopic labeling and tracing .
Properties
IUPAC Name |
1-bromo-2,3,4,5-tetradeuterio-6-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPVVAKYSXQCJI-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])Br)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661829 |
Source
|
Record name | 1-Bromo-2-nitro(~2~H_4_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020720-09-5 |
Source
|
Record name | 1-Bromo-2-nitro(~2~H_4_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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